

An In-depth Technical Guide to the Target Protein Binding of S14-95

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	S14-95			
Cat. No.:	B15575123	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular interactions, mechanism of action, and experimental validation of **S14-95**, a novel inhibitor of the JAK/STAT signaling pathway.

Introduction

S14-95 is a novel natural compound isolated from the fermentation broth of the fungus Penicillium sp. 14-95, which has been recently reclassified as Aspergillus similanensis[1]. This small molecule has been identified as a potent inhibitor of interferon-gamma (IFN-y) mediated signal transduction. Its inhibitory action is primarily focused on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade involved in immune responses, inflammation, and cell proliferation. Furthermore, **S14-95** has demonstrated inhibitory effects on the p38 MAP kinase pathway, which is also implicated in inflammatory processes. This dual inhibitory activity makes **S14-95** a compound of significant interest for therapeutic development in inflammatory and autoimmune diseases.

Target Protein and Mechanism of Action

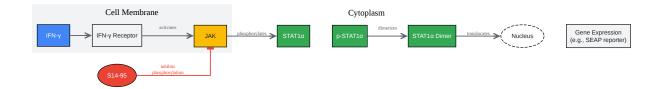
The primary molecular target of **S14-95** is within the JAK/STAT signaling pathway. Specifically, **S14-95** exerts its inhibitory effect by preventing the phosphorylation of the STAT1 α transcription factor[1]. In the canonical JAK/STAT pathway initiated by IFN- γ , the binding of IFN- γ to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate the

intracellular domain of the receptor. This phosphorylation event creates docking sites for STAT1 α , which is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT1 α dimerizes and translocates to the nucleus to regulate gene expression. **S14-95** intervenes in this process by inhibiting the phosphorylation of STAT1 α , thereby blocking the downstream signaling cascade.

In addition to its effects on the JAK/STAT pathway, **S14-95** also inhibits the activation of the p38 mitogen-activated protein (MAP) kinase[1]. The p38 MAP kinase pathway is another crucial signaling route involved in the expression of pro-inflammatory genes. The ability of **S14-95** to modulate both of these pathways highlights its potential as a multi-target anti-inflammatory agent.

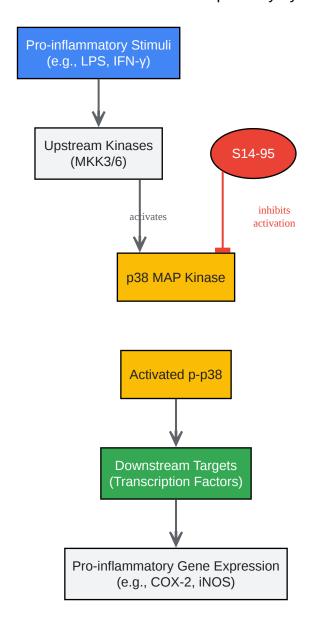
Quantitative Data: Bioactivity of S14-95

The biological activity of **S14-95** has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for **S14-95**.



Assay Description	Cell Line	Parameter	Value	Reference
Inhibition of IFN- y mediated secreted alkaline phosphatase (SEAP) reporter gene expression	HeLa S3	IC50	2.5 - 5 μg/ml (5.4 - 10.8 μM)	[1]
Inhibition of lipopolysaccharid e (LPS)/IFN-y stimulated expression of cyclooxygenase- 2 (COX-2)	J774 mouse macrophages	Concentration for inhibition	5 μg/ml (10.8 μM)	[1]
Inhibition of lipopolysaccharid e (LPS)/IFN-y stimulated expression of inducible nitric oxide synthase (iNOS/NOS II)	J774 mouse macrophages	Concentration for inhibition	5 μg/ml (10.8 μM)	[1]

Signaling Pathways Modulated by S14-95


The following diagrams illustrate the signaling pathways affected by **S14-95** and pinpoint its site of action.

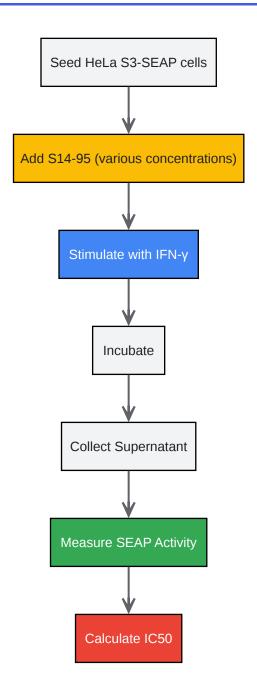
Click to download full resolution via product page

Figure 1: Inhibition of the JAK/STAT pathway by S14-95.

Click to download full resolution via product page

Figure 2: Inhibition of the p38 MAP kinase pathway by **S14-95**.

Experimental Protocols


Detailed, step-by-step experimental protocols for the characterization of **S14-95** are not publicly available. However, based on the published research, the following outlines the key experimental methodologies employed.

Screening for Inhibitors of IFN-y Mediated Signal Transduction

This assay was used for the initial identification of **S14-95**.

- Objective: To identify compounds that inhibit the IFN-y signaling pathway.
- Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-y responsive promoter.
- General Procedure:
 - Seed HeLa S3-SEAP cells in microtiter plates.
 - Treat cells with varying concentrations of the test compound (e.g., S14-95).
 - Stimulate the cells with IFN-y to induce the signaling cascade and reporter gene expression.
 - Incubate for a sufficient period to allow for SEAP expression and secretion into the culture medium.
 - Collect the cell culture supernatant.
 - Quantify SEAP activity using a colorimetric or chemiluminescent substrate.
 - Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the SEAP signal by 50%.

Click to download full resolution via product page

Figure 3: Workflow for screening inhibitors of IFN-y signaling.

Inhibition of Pro-inflammatory Enzyme Expression

This assay was used to confirm the anti-inflammatory activity of **S14-95**.

 Objective: To determine if S14-95 can inhibit the expression of pro-inflammatory enzymes COX-2 and iNOS.

- Cell Line: J774 mouse macrophages.
- General Procedure:
 - Culture J774 macrophages.
 - Pre-treat the cells with **S14-95** at a specific concentration (e.g., 5 μg/ml).
 - Stimulate the cells with a combination of lipopolysaccharide (LPS) and IFN-y to induce the expression of COX-2 and iNOS.
 - After an appropriate incubation period, lyse the cells.
 - Analyze the cell lysates for the expression levels of COX-2 and iNOS using methods such as Western blotting or quantitative PCR.
 - Compare the expression levels in **S14-95** treated cells to untreated, stimulated controls.

Conclusion

S14-95 is a promising natural product with a distinct mechanism of action targeting key inflammatory signaling pathways. Its ability to inhibit STAT1α phosphorylation and p38 MAP kinase activation provides a strong rationale for its further investigation as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. The data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and development of **S14-95** and related compounds. Future studies should focus on elucidating the precise binding site of **S14-95**, determining its binding affinity through biophysical methods, and evaluating its efficacy and safety in preclinical in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Target Protein Binding of S14-95]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575123#s14-95-target-protein-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com